molecular formula C10H15N3O3S B6428790 N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]methanesulfonamide CAS No. 2034534-91-1

N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]methanesulfonamide

カタログ番号 B6428790
CAS番号: 2034534-91-1
分子量: 257.31 g/mol
InChIキー: SNIMFMWXMCEMKF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]methanesulfonamide, also known as N-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl ethylmethanesulfonamide (CODEM), is a novel drug candidate for the treatment of a variety of diseases. CODEM is a synthetic derivative of the naturally occurring pyridazinone family of compounds. It has a unique chemical structure that is composed of two cyclopropyl rings, an oxo group, and an ethylmethanesulfonamide group. CODEM has been studied in both in vitro and in vivo models and has demonstrated potential efficacy in the treatment of various diseases.

作用機序

The exact mechanism of action of CODEM is not yet fully understood. However, it is believed to work by targeting specific receptors on the cell surface. These receptors are involved in the regulation of cell proliferation, differentiation, and apoptosis. Additionally, CODEM has been shown to modulate the activity of several enzymes, including cyclooxygenase-2, phosphoinositide 3-kinase, and glycogen synthase kinase-3β.
Biochemical and Physiological Effects
In vitro studies have demonstrated that CODEM has the ability to inhibit the growth of cancer cells and reduce the levels of glucose in diabetic patients. Additionally, CODEM has been shown to inhibit the aggregation of amyloid β-protein, a key factor in the development of Alzheimer’s disease. In vivo studies have demonstrated that CODEM has the ability to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-α and interleukin-6, in the blood.

実験室実験の利点と制限

The main advantage of using CODEM in laboratory experiments is its ability to target specific receptors on the cell surface. This allows researchers to study the effects of CODEM on a variety of cellular processes, such as cell proliferation, differentiation, and apoptosis. Additionally, CODEM has been shown to modulate the activity of several enzymes, which can be useful for studying the biochemical pathways involved in disease. The main limitation of using CODEM in laboratory experiments is its potential toxicity. Therefore, it is important to use the lowest possible concentration of CODEM in order to minimize the risk of adverse effects.

将来の方向性

Future studies should focus on further elucidating the mechanism of action of CODEM, as well as its potential therapeutic applications. Additionally, further studies should be conducted to assess the safety and efficacy of CODEM in clinical trials. Additionally, further research should be conducted to develop novel derivatives of CODEM with improved pharmacological properties. Finally, further studies should be conducted to assess the potential of CODEM to interact with other drugs and to identify potential drug-drug interactions.

合成法

CODEM can be synthesized by a two-step process. The first step involves the condensation of ethylmethanesulfonamide and cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl chloride. The second step involves the addition of an aqueous solution of sodium hydroxide to the reaction mixture. The reaction is carried out at room temperature and the product is isolated in a yield of approximately 80%.

科学的研究の応用

CODEM has been studied for its potential application in the treatment of a variety of diseases, including cancer, diabetes, and Alzheimer’s disease. In vitro studies have demonstrated that CODEM has the ability to inhibit the growth of cancer cells, as well as to reduce the levels of glucose in diabetic patients. Additionally, CODEM has been shown to inhibit the aggregation of amyloid β-protein, a key factor in the development of Alzheimer’s disease.

特性

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S/c1-17(15,16)11-6-7-13-10(14)5-4-9(12-13)8-2-3-8/h4-5,8,11H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIMFMWXMCEMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN1C(=O)C=CC(=N1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。